molecular formula C6H7O3- B1258031 3-Oxocyclopentanecarboxylate

3-Oxocyclopentanecarboxylate

Cat. No.: B1258031
M. Wt: 127.12 g/mol
InChI Key: RDSNBKRWKBMPOP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxocyclopentanecarboxylate is a 4-oxo monocarboxylic acid anion that is the conjugate base of 3-oxocyclopentanecarboxylic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 3-oxocyclopentanecarboxylic acid.

Scientific Research Applications

Chemical Reaction Studies

3-Oxocyclopentanecarboxylate plays a significant role in various chemical reactions. For instance, it's involved in the Dowd-Beckwith ring expansion reaction, showing different product outcomes based on methyl substitution and steric factors, as illustrated in a theoretical study on methyl-substituted 5-oxocyclopentanecarboxylates (Ardura & Sordo, 2005).

Determination of Absolute Configuration

Research on 3-oxocyclopentanecarboxylic acid has contributed to establishing the absolute configuration of natural compounds like sarkomycin. This was achieved through chemical correlation with other substances of known configurations (Sato, Nishioka, Yonemitsu, & Ban, 1963).

Synthesis of Pseudodipeptides

Ethyl-2-oxocyclopentanecarboxylate has been used in the asymmetric synthesis of fluorinated dipeptide analogs, which are crucial for conformational, structural studies, and biological activity analyses (Dutheuil et al., 2013).

Development of Synthetic Methodologies

In synthetic chemistry, derivatives of this compound have facilitated the development of new methodologies. For instance, studies involving 2-oxocyclopentanecarboxylate have contributed to the synthesis of diverse chemicals and pharmaceuticals (Bauer et al., 2005).

Solid State Structure Studies

The compound has also been utilized in studies focusing on solid-state structures. Research on pentaoxa-[5]-peristylane, derived from derivatives of cyclopentanecarboxylate, has provided insights into the C-H...O interactions in solid state structures (Mehta & Vidya, 2001).

Environmental Impact Studies

Investigations into the environmental impact of substances like 2-oxocyclopentanecarboxylate have been conducted, shedding light on their interactions and retention by natural materials like bentonite (Bañares-Muñoz et al., 1994).

Drug Synthesis

In the pharmaceutical industry, derivatives of this compound have been pivotal in synthesizing drugs. For example, studies have focused on synthesizing loxoprofen sodium, a nonsteroidal anti-inflammatory drug, using 2-oxocyclopentanecarboxylate as a key intermediate (Guang-yi, 2007).

Properties

Molecular Formula

C6H7O3-

Molecular Weight

127.12 g/mol

IUPAC Name

3-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/p-1

InChI Key

RDSNBKRWKBMPOP-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)CC1C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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